5,8-Dibromo-6-methoxyquinoline
Overview
Description
5,8-Dibromo-6-methoxyquinoline is an organic compound with the molecular formula C10H7Br2NO . It has an average mass of 316.977 Da and a monoisotopic mass of 314.889435 Da . It is also known by other names such as 5,8-Dibrom-6-methoxychinolin in German, 5,8-Dibromo-6-méthoxyquinoléine in French, and Sivelestat .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 22 bonds. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.98 . The InChI code for this compound is 1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 and the InChI key is WMNDQHFHVXYHJT-UHFFFAOYSA-N .Scientific Research Applications
Chemosensor for Metal Ions
5,8-Dibromo-6-methoxyquinoline derivatives have shown potential as chemosensors. For example, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrates selective response to Cd^2+ ions, indicating its utility in detecting cadmium concentrations in various contexts such as waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Brominated Methoxyquinolines
The synthesis of brominated methoxyquinolines, including compounds similar to this compound, is significant in organic chemistry. These methods enable the preparation of various polyfunctional brominated methoxyquinolines, useful in multiple chemical applications (Çakmak & Ökten, 2017).
Photophysical Properties
Studies on related quinoline compounds, such as 6-methoxyquinoline, have revealed insights into their photophysical properties. These studies, focusing on aspects like fluorescence in different media, are critical for understanding the behavior of these compounds under various conditions, which can be essential for applications in materials science and photophysical research (Schulman et al., 1974).
Quinoline Derivatives in Drug Design
Although specific information on this compound in drug design was not found, research on related compounds, like 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, has demonstrated significant antitumoral effects in experimental models. This suggests potential applications of quinoline derivatives in pharmaceutical research (Renault et al., 1983).
Fluorescence Sensing Applications
Quinoline derivatives exhibit unique fluorescence properties, which can be used for sensing applications. For instance, the fluorescence quenching of 6-methoxyquinoline is studied for sensing chloride ion in aqueous media, suggesting potential for environmental monitoring and analytical chemistry applications (Mehata & Tripathi, 2002).
Properties
IUPAC Name |
5,8-dibromo-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDQHFHVXYHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1Br)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675372 | |
Record name | 5,8-Dibromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-37-3 | |
Record name | 5,8-Dibromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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